molecular formula C21H23NO4 B108877 (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate CAS No. 112741-50-1

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Cat. No. B108877
M. Wt: 353.4 g/mol
InChI Key: MRUKRSQUUNYOFK-MOPGFXCFSA-N
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Description

“(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate” is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.4 g/mol .

Scientific Research Applications

1. Synthesis and Application in Amino Acid Derivatives

  • Hydroxylation and Synthesis of Amino Acids : The synthesis of hydroxy-6-oxo-1,2-piperidinedicarboxylates and related piperidinecarboxylates has been developed, showing utility in synthesizing unique amino acids like hydroxylysine, which is significant in collagen and collagen-like proteins. This demonstrates the compound's role in the synthesis of biologically important amino acids (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

2. Stereochemistry and Asymmetric Synthesis

  • Synthesis of Piperidinedicarboxylic Acid Derivatives : The asymmetric syntheses of various piperidinedicarboxylic acid derivatives, including tert-butoxycarbonyl compounds, have been achieved, highlighting its importance in creating chiral, enantiomerically pure compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).

3. Chiral Auxiliary Applications

  • New Chiral Auxiliary Applications : A study described the synthesis of new chiral auxiliaries like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, useful for the preparation of enantiomerically pure compounds, an essential aspect in the synthesis of various organic compounds (Studer, Hintermann, & Seebach, 1995).

4. Molecular Structure and Crystallography

  • X-Ray and Molecular Structure Studies : Investigations into the molecular and crystal structures of derivatives of this compound have been conducted, revealing insights into their stereochemistry and crystal packing, which are crucial for understanding the properties and applications of these compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

5. Applications in Medicinal Chemistry

  • Synthesis of Marine Drug Intermediates : The compound's derivatives have been synthesized and studied for their potential in marine drug development, indicating its significance in the field of medicinal chemistry (Li, Wang, Wang, Luo, & Wu, 2013).

properties

IUPAC Name

tert-butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKRSQUUNYOFK-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359674
Record name tert-Butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

CAS RN

112741-50-1
Record name 1,1-Dimethylethyl (2S,3R)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112741-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-(+)-N-Boc-6-oxo-2,3-diphenylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Van Zandt, DL Whitehouse… - Journal of medicinal …, 2013 - ACS Publications
Recent efforts to identify treatments for myocardial ischemia reperfusion injury have resulted in the discovery of a novel series of highly potent α,α-disubstituted amino acid-based …
Number of citations: 86 pubs.acs.org

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